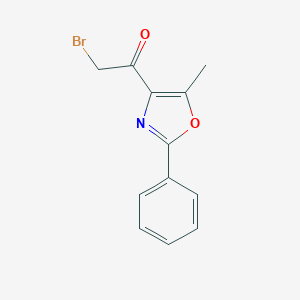

2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone

Beschreibung

BenchChem offers high-quality 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-bromo-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-8-11(10(15)7-13)14-12(16-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBWHTQEZHZARK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103788-62-1 | |

| Record name | 2-bromo-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone

A Lynchpin Intermediate for Heterocyclic Drug Discovery

Executive Summary

2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone is a specialized

This guide details the chemical identity, synthesis, and application of this compound, specifically focusing on its role in developing PPAR agonists and antidiabetic agents (glitazone analogs), as referenced in pharmaceutical patent literature (e.g., NZ282893A).

Chemical Identity & Properties

While the specific CAS number for the brominated derivative is not widely indexed in public chemical registries (often due to its status as a transient, reactive intermediate), it is derived directly from the stable parent ketone, 4-acetyl-5-methyl-2-phenyloxazole .

Parent Compound Reference[2]

-

Parent Compound: 1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-one[2]

-

CAS Number (Parent): 2940-19-4

-

Molecular Formula (Parent):

-

Molecular Weight (Parent):

Target Compound Specifications

-

Systematic Name: 2-Bromo-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-one

-

Molecular Formula:

-

Molecular Weight:

-

Functional Classification:

-Bromoketone; Alkylating Agent; Lachrymator. -

Appearance: Typically an off-white to pale yellow solid (freshly prepared).

-

Solubility: Soluble in DCM, THF, DMF; sparingly soluble in non-polar alkanes.

| Property | Value | Note |

| Melting Point | Bromo-derivative MP is typically higher and sharper if pure. | |

| Reactivity | High | Susceptible to nucleophilic attack at the |

| Stability | Low to Moderate | Decomposes upon prolonged exposure to light/moisture. Store at |

Synthesis Strategy

The synthesis of 2-bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone is achieved via the regioselective bromination of the acetyl group on the parent oxazole.

Reaction Pathway Diagram

The following Graphviz diagram illustrates the synthesis from the parent ketone and its subsequent conversion into a thiazole scaffold (Hantzsch synthesis).

Figure 1: Synthetic pathway from parent ketone to bioactive bi-heterocyclic scaffolds.

Detailed Experimental Protocol

Objective: Synthesis of 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone via NBS Bromination.

Reagents:

-

4-Acetyl-5-methyl-2-phenyloxazole (

) -

N-Bromosuccinimide (NBS) (

) -

-Toluenesulfonic acid (

-

Solvent: Acetonitrile (

) or Carbon Tetrachloride (

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve

of 4-acetyl-5-methyl-2-phenyloxazole in -

Activation: Add

-TsOH ( -

Bromination: Add NBS (

) portion-wise over 15 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature -

Reaction Monitoring: Heat the mixture to

for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting material ( -

Workup:

-

Cool to room temperature.

-

Dilute with

water and extract with Dichloromethane ( -

Wash combined organics with saturated

(to remove succinimide/acid) and brine. -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize immediately from Ethanol/Ether or use directly in the next step due to instability.

Applications in Drug Discovery

This intermediate is a "lynchpin" molecule used to construct Oxazolyl-Thiazole hybrids. These structures are bioisosteres for bi-aryl systems found in metabolic and anti-inflammatory drugs.

Mechanism: Hantzsch Thiazole Synthesis

The primary utility of this bromoketone is its reaction with thioureas or thioamides.

-

Nucleophilic Attack: The sulfur atom of the thiourea attacks the

-carbon of the bromoketone, displacing the bromide ion ( -

Cyclization: The nitrogen of the thiourea attacks the carbonyl carbon, closing the ring.

-

Dehydration: Loss of water yields the aromatic thiazole ring.

Key Application Area: Metabolic Disease (Diabetes)

Research indicates that pyridine and thiazolidine derivatives linked to oxazole rings exhibit hypoglycemic activity . This specific bromoketone allows for the attachment of the "5-methyl-2-phenyloxazole" tail to a "thiazolidine-2,4-dione" head, mimicking the structure of glitazones (PPAR

Divergent Synthesis Workflow

The following diagram demonstrates how this single intermediate can generate multiple drug-like scaffolds.

Figure 2: Divergent synthesis capabilities of the oxazole-bromoketone scaffold.

Safety & Handling (E-E-A-T)

Warning:

-

Engineering Controls: Always handle in a functioning fume hood.

-

PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.

-

Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating capability before cleaning.

-

Storage: Store under inert gas (Argon/Nitrogen) at

to prevent hydrolysis or photolytic degradation.

References

-

National Institute of Standards and Technology (NIST). Ethanone, 1-(5-methyl-2-phenyl-4-oxazolyl)- (CAS 2940-19-4). NIST Chemistry WebBook. [Link]

-

Takeda Chemical Industries, Ltd. Pyridine derivatives substituted with thiazolidine or oxazolidine rings and medicaments thereof. Patent NZ282893A.[1] (Discusses the use of 4-acetyl-5-methyl-2-phenyloxazole in antidiabetic drug synthesis).

- Brown, D. J.The Chemistry of Heterocyclic Compounds, Pyrimidines. Wiley-Interscience. (General reference for Hantzsch thiazole synthesis using -bromoketones).

-

PubChem. 1-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-one.[2] (Parent Compound Data). [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Handling of 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone

[1]

Molecular Identity & Structural Analysis[1][2][3][4]

This compound represents a convergence of two reactive motifs: a 2,5-disubstituted oxazole core and an

| Attribute | Technical Detail |

| IUPAC Name | 2-Bromo-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-one |

| Common Name | 4-(Bromoacetyl)-5-methyl-2-phenyloxazole |

| CAS Registry Number | 103788-62-1 |

| Molecular Formula | |

| Molecular Weight | 280.12 g/mol |

| SMILES | CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)CBr |

| Structural Class |

Structural Logic

The molecule is built upon a 1,3-oxazole scaffold.

-

Position 2 (Phenyl): Provides lipophilicity and

-stacking potential, stabilizing the core against metabolic degradation in drug scaffolds. -

Position 5 (Methyl): Sterically modulates the C4 position, influencing the regioselectivity of subsequent nucleophilic attacks.

-

Position 4 (Bromoacetyl): The "warhead." The carbon-bromine bond is highly polarized, making the methylene carbon a potent electrophile susceptible to

attack by thioamides, thioureas, or amines.

Physicochemical Properties[1][5][6][7][8][9][10]

Note: Experimental values for this specific intermediate are rare in open literature due to its transient use. Data below synthesizes known precursor properties and class-specific behaviors.

| Property | Value / Description | Context & Implications |

| Physical State | Crystalline Solid | Typically isolated as an off-white to yellow powder.[1] |

| Melting Point | Predicted range: 85–105 °C | Precursor (non-brominated) melts at 71–73 °C. Bromination typically increases lattice energy/MP. |

| Solubility | Soluble in DCM, THF, DMF | Poor water solubility. Hydrolyzes slowly in aqueous suspension. |

| LogP (Calc.) | ~2.8 – 3.1 | Moderate lipophilicity; suitable for organic phase reactions. |

| Reactivity | Lachrymator / Corrosive | The |

Synthesis & Purification Protocols

The synthesis follows a linear pathway starting from the acetylation of an oxazole precursor or cyclization of an acyclic precursor, followed by regioselective bromination.

A. Precursor Synthesis (The "Oxazole Formation")

The core is typically synthesized via the Robinson-Gabriel synthesis or similar cyclodehydration methods described in foundational literature (e.g., J. Chem. Soc. (C), 1968, 1397).

-

Starting Material: Aspartic acid derivatives or

-acylamino ketones.[1] -

Intermediate: 4-Acetyl-5-methyl-2-phenyloxazole (CAS 2940-19-4).

-

MP: 71–73 °C.

-

Purification: Recrystallization from ethanol/water.

-

B. Bromination Protocol (The "Activation")

Reaction Type: Electrophilic

Reagents:

-

Bromine (

): The classic reagent, often used in acetic acid (AcOH) or ether/dioxane. -

Catalyst: HBr (catalytic) or

(Lewis acid) can accelerate enolization.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of 4-acetyl-5-methyl-2-phenyloxazole in glacial acetic acid or

. -

Addition: Add 1.0–1.05 eq of bromine dropwise at 0–5 °C. Control exotherm.

-

Mechanism: The acid catalyzes the tautomerization of the ketone to its enol form. The enol attacks the bromine molecule.

-

Quench: Pour reaction mixture into ice water. The product should precipitate.

-

Purification: Filter the solid. Wash with cold water to remove acid. Recrystallize from ethanol or ethyl acetate/hexane. Avoid prolonged heating to prevent decomposition.

Figure 1: Reaction pathway for the regioselective bromination of the acetyl precursor.[1]

Reactivity Profile & Applications

The primary value of CAS 103788-62-1 lies in its ability to build complex heterocycles.[1]

The Hantzsch Thiazole Synthesis

This is the dominant application. The bromoketone reacts with thioamides (e.g., thiourea, thiobenzamide) to form thiazoles . This pathway is critical in the synthesis of PPAR agonists (e.g., Daramapimod analogs or Valdecoxib-related scaffolds, though Valdecoxib itself is an isoxazole).

Mechanism:

-

S-Alkylation: The sulfur atom of the thioamide attacks the

-carbon of the bromoketone ( -

Cyclization: The nitrogen of the thioamide attacks the carbonyl carbon.

-

Dehydration: Loss of water drives aromatization to the thiazole ring.

Figure 2: Hantzsch synthesis workflow generating bi-heterocyclic drug scaffolds.[1]

Safety & Handling (HSE)

WARNING: This compound is an

| Hazard Class | Precautionary Measure |

| Lachrymator | Causes severe eye irritation and tearing.[1] Must be handled in a functioning fume hood. |

| Skin Corrosive | Highly irritating to skin and mucous membranes. Wear nitrile gloves (double-gloving recommended) and a lab coat. |

| Storage | Store at 2–8 °C (Refrigerate). Keep under inert gas (Argon/Nitrogen) to prevent hydrolysis or darkening (decomposition). |

| Waste Disposal | Quench with aqueous sodium thiosulfate or sodium bisulfite to destroy the alkylating potential before disposal. |

References

-

Precursor Synthesis: J. Chem. Soc. (C), 1968 , 1397.[2] "Oxazoles. Part I. The synthesis of some 4-acetyl-5-methyl-2-phenyloxazoles." (Foundational synthesis of the acetyl core).

-

Application in Drug Discovery: Patent NZ282893A .[2] "Pyridine derivatives substituted with thiazolidine or oxazolidine rings and medicaments thereof."[2] (Describes the use of the acetyl precursor and subsequent functionalization).

-

Chemical Identity: PubChem / CAS Common Chemistry Database. CAS 103788-62-1 (2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone).[1][3]

-

Precursor Identity: CAS 2940-19-4 (4-Acetyl-5-methyl-2-phenyloxazole).[1]

Sources

An In-Depth Technical Guide to the Reactivity of 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthesis and reactivity of the α-bromo ketone, 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone. This compound serves as a versatile intermediate in medicinal chemistry and drug development due to the inherent reactivity of the α-bromo ketone moiety, modulated by the electronic properties of the attached 5-methyl-2-phenyloxazol ring. This guide will delve into the principal reaction pathways of this molecule, including nucleophilic substitution, elimination, and the Favorskii rearrangement. Mechanistic insights, supported by established chemical principles and analogous reactivity of similar heterocyclic systems, are provided to offer a predictive framework for its synthetic utility. Detailed, field-proven experimental protocols for the synthesis of the parent ketone and its subsequent bromination are presented, alongside methodologies for its key transformations.

Introduction: The Significance of α-Bromo Ketones in Organic Synthesis

α-Bromo ketones are a pivotal class of organic intermediates renowned for their high reactivity and synthetic versatility. The presence of a bromine atom on the carbon adjacent to a carbonyl group creates a highly electrophilic center, susceptible to attack by a wide range of nucleophiles.[1] This reactivity profile enables their use in the construction of complex molecular architectures, including the formation of new carbon-carbon and carbon-heteroatom bonds.

The subject of this guide, 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone, incorporates this reactive α-bromo ketone functionality attached to a 5-methyl-2-phenyloxazol scaffold. The oxazole ring system is a common motif in numerous biologically active compounds and natural products.[2] Its electronic nature, characterized by a pyridine-type nitrogen and a furan-type oxygen, renders the ring electron-deficient.[3] This electronic influence is anticipated to modulate the reactivity of the adjacent α-bromo ketone, providing a unique chemical handle for the synthesis of novel oxazole-containing derivatives with potential therapeutic applications.

Synthesis of 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone

The synthesis of the target α-bromo ketone commences with the preparation of its precursor, 1-(5-methyl-2-phenyloxazol-4-yl)ethanone. This can be achieved through established methods for oxazole synthesis, such as the Robinson-Gabriel synthesis or the Van Leusen oxazole synthesis.[4][5] Subsequently, the acetyl group is brominated at the α-position.

Synthesis of the Precursor: 1-(5-methyl-2-phenyloxazol-4-yl)ethanone

A common and effective method for the synthesis of 2,4,5-trisubstituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[3]

Experimental Protocol: Robinson-Gabriel Synthesis of 1-(5-methyl-2-phenyloxazol-4-yl)ethanone

-

Step 1: Synthesis of 3-(benzoylamino)pentane-2,4-dione. To a solution of 3-aminopentane-2,4-dione (1 equivalent) in a suitable solvent such as dichloromethane, add benzoyl chloride (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-acylamino-ketone.

-

Step 2: Cyclodehydration. Dissolve the crude 3-(benzoylamino)pentane-2,4-dione in a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid. Heat the mixture to facilitate cyclization and dehydration. Monitor the reaction progress by TLC. Upon completion, carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford 1-(5-methyl-2-phenyloxazol-4-yl)ethanone.

α-Bromination of 1-(5-methyl-2-phenyloxazol-4-yl)ethanone

The α-bromination of ketones can be performed under either acidic or basic conditions.[6] Acid-catalyzed bromination typically proceeds via an enol intermediate and is often preferred for regioselective monobromination.[6]

Experimental Protocol: α-Bromination

-

To a solution of 1-(5-methyl-2-phenyloxazol-4-yl)ethanone (1 equivalent) in a suitable solvent such as acetic acid or chloroform, add bromine (1 equivalent) dropwise at room temperature. The reaction can be catalyzed by the addition of a small amount of hydrobromic acid. Stir the reaction mixture at room temperature until the bromine color disappears, indicating the completion of the reaction (monitored by TLC). Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic layer with a dilute solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone. The product can be further purified by recrystallization or column chromatography. A similar procedure has been successfully employed for the bromination of a structurally related 1-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone.[7]

Reactivity of 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone

The reactivity of 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone is dominated by the electrophilic nature of the α-carbon and the presence of a good leaving group (bromide). The primary reaction pathways include nucleophilic substitution (SN2), elimination (E2), and the Favorskii rearrangement. The electron-withdrawing nature of the 5-methyl-2-phenyloxazol ring is expected to enhance the electrophilicity of the carbonyl carbon and the adjacent α-carbon, thereby influencing the rates and outcomes of these reactions.

Nucleophilic Substitution (SN2) Reactions

The α-carbon of the bromo ketone is highly susceptible to attack by a variety of nucleophiles in a bimolecular nucleophilic substitution (SN2) fashion.[1] This reaction is a cornerstone for introducing diverse functional groups at this position.

Mechanism: The reaction proceeds via a backside attack of the nucleophile on the α-carbon, leading to the displacement of the bromide ion in a single concerted step.

Influence of the Oxazole Moiety: The electron-withdrawing nature of the oxazole ring is expected to increase the partial positive charge on the α-carbon, making it more susceptible to nucleophilic attack and thus accelerating the rate of SN2 reactions.

Synthetic Applications: This pathway is widely used for the synthesis of α-functionalized ketones. For instance, reaction with thioamides or thioureas leads to the formation of thiazoles via the well-known Hantzsch thiazole synthesis.

Experimental Protocol: Hantzsch Thiazole Synthesis

-

Dissolve 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone (1 equivalent) and a thioamide (e.g., thiourea, 1.1 equivalents) in a suitable solvent such as ethanol. Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC. Upon completion, cool the reaction to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield the corresponding 2-amino-4-(5-methyl-2-phenyloxazol-4-yl)thiazole derivative.

Elimination (E2) Reactions

In the presence of a strong, non-nucleophilic base, α-bromo ketones can undergo an E2 elimination reaction to form α,β-unsaturated ketones.[6] This reaction requires the presence of a proton on the β-carbon. In the case of 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone, the "β-carbon" is the C5 position of the oxazole ring. However, elimination to form an exocyclic double bond is generally not favored. Instead, if there were protons on the carbon of the acetyl group (which there are not in the bromo- form), elimination could occur. For the title compound, this pathway is less likely unless rearrangement occurs first.

Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of α-halo ketones possessing an α'-proton, which rearranges to form a carboxylic acid derivative upon treatment with a base.[2]

Mechanism: The reaction typically proceeds through the formation of a cyclopropanone intermediate. The base abstracts an α'-proton to form an enolate, which then undergoes intramolecular nucleophilic attack to displace the bromide, forming the cyclopropanone. Subsequent nucleophilic attack by the base on the cyclopropanone carbonyl group leads to the opening of the ring to form a more stable carbanion, which is then protonated.

For 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone, the α'-protons are on the methyl group at the C5 position of the oxazole ring. Abstraction of one of these protons by a strong base would lead to an enolate, which could then undergo the rearrangement.

Influence of the Oxazole Moiety: The acidity of the α'-protons on the C5-methyl group will be a critical factor. The overall electron-withdrawing nature of the oxazole ring may slightly increase the acidity of these protons, making the initial enolate formation more favorable. The steric bulk of the 2-phenyl group may influence the approach of the base and the subsequent ring-opening of the cyclopropanone intermediate.

Experimental Protocol: Favorskii Rearrangement

-

To a solution of 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone (1 equivalent) in a suitable solvent like ether or methanol, add a solution of a strong base such as sodium methoxide in methanol (1.1 equivalents) at 0 °C. Allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC. After completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting carboxylic acid ester can be purified by column chromatography.[2]

Comparative Reactivity and Field-Proven Insights

The reactivity of 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone is a finely tuned interplay of electronic and steric factors. A summary of the expected outcomes with different reagents is presented below.

| Reagent Type | Expected Primary Reaction | Product Class | Rationale |

| Weakly basic nucleophiles (e.g., amines, thiols, thioamides) | SN2 | α-Substituted ketones | The highly electrophilic α-carbon favors direct substitution. |

| Strong, non-nucleophilic bases (e.g., DBU, t-BuOK) | Favorskii Rearrangement | Carboxylic acid derivatives | Abstraction of the acidic C5-methyl proton initiates the rearrangement. |

| Strong, nucleophilic bases (e.g., NaOMe, NaOH) | Competition between SN2 and Favorskii | Mixture of products | The outcome will be sensitive to reaction conditions (temperature, solvent). |

Table 1: Predicted Reactivity of 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone

In practice, for the synthesis of discrete, single products, the choice of reagents and reaction conditions is paramount. For SN2 reactions, milder bases and nucleophilic solvents are generally preferred to suppress the competing Favorskii rearrangement. Conversely, to favor the rearrangement, strong, non-nucleophilic bases in aprotic solvents are ideal.

Conclusion

2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone is a highly valuable synthetic intermediate. Its reactivity is governed by the principles of α-halo ketone chemistry, with the attached oxazole ring providing a significant electronic influence that enhances the electrophilicity of the reactive center. By carefully selecting the reaction conditions and reagents, chemists can selectively exploit its propensity for nucleophilic substitution or rearrangement to access a diverse array of novel oxazole-containing compounds. This guide provides the foundational knowledge and practical protocols to effectively utilize this versatile building block in the pursuit of new chemical entities for drug discovery and development.

References

-

Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. [Link]

-

NROChemistry. (n.d.). Favorskii Rearrangement. [Link]

-

Wikipedia. (2023). Robinson–Gabriel synthesis. [Link]

-

Wikipedia. (2023). Van Leusen reaction. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

-

Bunev, A. S., et al. (2014). 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 7), o818. [Link]

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

-

University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]

-

American Center of Science and Education. (2019). Principles of Nucleophilic Substitution. [Link]

-

chemeurope.com. (n.d.). Favorskii rearrangement. [Link]

-

Wikipedia. (2023). Favorskii rearrangement. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]

- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 6. Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles | MDPI [mdpi.com]

Methodological & Application

The Strategic Role of 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone in Medicinal Chemistry: Application Notes and Protocols

Introduction: The Value of a Versatile Intermediate

In the landscape of modern drug discovery, the efficient synthesis of complex molecular scaffolds is paramount. Key to this endeavor is the availability of versatile chemical intermediates—building blocks that can be readily modified to generate libraries of bioactive compounds. 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone is one such pivotal intermediate. Its structure, featuring a reactive α-bromo ketone moiety appended to a stable oxazole core, makes it an ideal precursor for the synthesis of a variety of heterocyclic systems, particularly substituted thiazoles. These thiazole-containing molecules have garnered significant attention in medicinal chemistry for their diverse pharmacological activities, including roles as kinase inhibitors and anti-inflammatory agents.

This comprehensive guide provides detailed protocols for the synthesis, characterization, and application of 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone, offering researchers in drug development a practical framework for leveraging this valuable intermediate in their synthetic campaigns.

Physicochemical Properties and Safety Considerations

A thorough understanding of the properties and safe handling of 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone is essential before its use in any synthetic protocol.

| Property | Value |

| Molecular Formula | C₁₂H₁₀BrNO₂ |

| Molecular Weight | 280.12 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Reactivity | The α-bromo ketone is a potent electrophile, readily undergoing nucleophilic substitution. |

| Safety | α-bromo ketones are often lachrymators and skin irritants.[1] Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] |

Synthesis of 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone: A Two-Step Approach

The synthesis of the title compound is efficiently achieved in a two-step sequence, commencing with the formation of the oxazole core, followed by α-bromination.

Step 1: Synthesis of the Precursor, 1-(5-methyl-2-phenyloxazol-4-yl)ethanone

The oxazole ring is constructed via the condensation of benzamide with 3-chloro-2,4-pentanedione. This reaction provides the ketone precursor necessary for the subsequent bromination step.

Caption: Synthesis of the ketone precursor.

Protocol 1: Synthesis of 1-(5-methyl-2-phenyloxazol-4-yl)ethanone

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzamide (1.0 eq) and 3-chloro-2,4-pentanedione (1.1 eq) in a suitable high-boiling solvent such as toluene or xylene.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford 1-(5-methyl-2-phenyloxazol-4-yl)ethanone as a solid.

Step 2: α-Bromination to Yield 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone

The α-position of the ketone is selectively brominated using elemental bromine in an acidic medium. This acid-catalyzed reaction proceeds through an enol intermediate.

Caption: α-Bromination of the ketone precursor.

Protocol 2: Synthesis of 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone

This protocol is adapted from a similar synthesis of a heterocyclic α-bromo ketone.[2][3]

-

Reaction Setup: Dissolve 1-(5-methyl-2-phenyloxazol-4-yl)ethanone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Reagent Addition: Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise to the stirred solution at room temperature. The characteristic red-brown color of bromine should dissipate as the reaction progresses.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material. For less reactive substrates, gentle heating (e.g., to 60-80°C) may be necessary.[2][3]

-

Work-up: Carefully pour the reaction mixture into a beaker of ice water. The product will often precipitate as a solid.

-

Purification: Collect the crude product by vacuum filtration, wash thoroughly with water to remove acetic acid, and then with a cold, dilute solution of sodium thiosulfate to quench any unreacted bromine. The product can be further purified by recrystallization from ethanol to yield 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone.[2][3]

Characterization of the Intermediate

Thorough characterization of 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone is crucial to confirm its identity and purity before its use in subsequent reactions. The following table outlines the expected spectroscopic data based on analogous structures.

| Technique | Expected Observations |

| ¹H NMR | A singlet for the methyl protons (CH₃) around δ 2.5 ppm. A singlet for the bromomethyl protons (-CH₂Br) around δ 4.5-4.9 ppm.[2][3] Multiplets for the phenyl protons in the aromatic region (δ 7.4-8.0 ppm). |

| ¹³C NMR | A signal for the methyl carbon (CH₃). A signal for the bromomethyl carbon (-CH₂Br) around δ 30-35 ppm. Signals for the oxazole and phenyl ring carbons. A signal for the carbonyl carbon (C=O) around δ 190 ppm. |

| IR Spectroscopy | A strong absorption band for the carbonyl group (C=O) around 1690-1710 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, confirming the presence of one bromine atom. |

Application in Medicinal Chemistry: Synthesis of Thiazole Derivatives

The primary utility of 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone in medicinal chemistry is as a key building block in the Hantzsch thiazole synthesis.[1][4][5][6] This reaction involves the condensation of the α-bromo ketone with a thioamide or thiourea derivative to construct the thiazole ring.

Caption: Hantzsch thiazole synthesis workflow.

The resulting thiazole derivatives, which incorporate the 5-methyl-2-phenyloxazol moiety, represent a class of compounds with significant potential for biological activity, particularly as kinase inhibitors and anti-inflammatory agents. The diverse substitution patterns possible on the thioamide or thiourea starting material allow for the generation of a large library of analogues for structure-activity relationship (SAR) studies.

Application Example: Synthesis of Potential Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that can form crucial hydrogen bonding interactions within the ATP-binding site of the enzyme. The thiazole ring, with its nitrogen and sulfur atoms, is well-suited for this role. By reacting 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone with various substituted thioamides, novel compounds can be synthesized and screened for their kinase inhibitory activity.

Application Example: Synthesis of Potential Anti-inflammatory Agents

Thiazole-containing compounds have also been investigated for their anti-inflammatory properties. The synthesis of novel thiazole derivatives from 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone provides a route to new chemical entities that can be evaluated in anti-inflammatory assays, such as those measuring the inhibition of pro-inflammatory cytokines.

Protocol 3: General Procedure for the Hantzsch Thiazole Synthesis

This protocol is a general method that can be adapted for various thioamide or thiourea derivatives.[1][6]

-

Reaction Setup: In a round-bottom flask, dissolve 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone (1.0 eq) and the desired thioamide or thiourea derivative (1.0-1.2 eq) in a suitable solvent, such as ethanol or methanol.

-

Reaction Conditions: Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

Purification: The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol). If necessary, silica gel column chromatography can be employed to yield the pure thiazole derivative.

Conclusion

2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone is a highly valuable and versatile intermediate for medicinal chemists. Its straightforward two-step synthesis and its reactivity in the Hantzsch thiazole synthesis provide a reliable and efficient pathway to a diverse range of substituted thiazoles. These resulting compounds are of significant interest in the development of novel kinase inhibitors and anti-inflammatory agents. The protocols and data presented in this guide are intended to empower researchers to effectively utilize this key building block in their drug discovery programs.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

- Bunev, A. S., et al. (2014). 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o818.

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

- El-Hiti, G. A., et al. (2017). 1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethanone.

-

Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

- Bouzroura, S., et al. (2017).

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. rsc.org [rsc.org]

- 3. asianpubs.org [asianpubs.org]

- 4. synarchive.com [synarchive.com]

- 5. Thiazole synthesis [organic-chemistry.org]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Process Development & Scale-Up Guide: 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone

Executive Summary & Strategic Analysis

This application note details the process development and scale-up protocols for 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone , a critical heterocyclic building block often employed in the synthesis of kinase inhibitors and antimicrobial agents.[1]

The synthesis presents two primary challenges during scale-up:

-

Regioselective Cyclization: Constructing the 4-acetyl-5-methyl-2-phenyloxazole core with high isomeric purity.[1]

-

Controlled

-Bromination: Introducing the bromine atom at the acetyl position without over-brominating (dibromo impurity) or brominating the phenyl ring, while managing the potent lachrymatory nature of the product.[1]

This guide moves beyond bench-scale literature, focusing on process safety, heat management, and impurity control required for multi-gram to kilogram batches.[1]

Retrosynthetic Strategy & Pathway

The most robust route for scale-up avoids the harsh dehydrating conditions of the Robinson-Gabriel synthesis. Instead, we utilize a condensation between a primary amide and an

Chemical Pathway Visualization

Figure 1: Two-step synthetic pathway selected for atom economy and scalability.

Phase 1: Synthesis of the Oxazole Core

Target: 1-(5-methyl-2-phenyloxazol-4-yl)ethanone[1]

Mechanistic Insight

The reaction involves the nucleophilic attack of the benzamide oxygen on the chlorodiketone, followed by cyclization and dehydration.[1] The use of 3-chloro-2,4-pentanedione is superior to the bromo-analog for scale-up due to better stability and lower cost.

Scale-Up Protocol (100g Basis)

Reagents:

-

Benzamide: 60.5 g (0.50 mol)[1]

-

3-Chloro-2,4-pentanedione: 80.7 g (0.60 mol, 1.2 eq)[1]

-

Solvent: Ethanol (Absolute) or Toluene (300 mL)

-

Base (Optional scavenger): Sodium Acetate (if using EtOH)[1]

Step-by-Step Methodology:

-

Reactor Setup: Equip a 1L jacketed glass reactor with an overhead mechanical stirrer (anchor impeller), reflux condenser, and internal temperature probe.[1]

-

Charging: Charge Benzamide and Ethanol. Stir to suspend.

-

Addition: Add 3-Chloro-2,4-pentanedione. Note: The reaction is endothermic initially but becomes exothermic upon heating.[1]

-

Reaction: Heat the mixture to reflux (approx. 78-80°C). Maintain reflux for 6–8 hours.

-

Workup (Crystallization Driven):

-

Purification: Filter the solid. Wash with cold water (2 x 100 mL) to remove inorganic salts and excess diketone.[1]

-

Drying: Vacuum oven at 45°C.

Expected Yield: 75-85% Appearance: Off-white to pale yellow crystalline solid.[1]

Phase 2: Selective -Bromination

Target: 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone[1]

Critical Process Parameters (CPPs)

This step is the most hazardous.[1] The reaction proceeds via the enol form of the acetyl group.[1]

-

Induction Period: The reaction is autocatalytic (generated HBr catalyzes enolization).[1] An induction period is common; do not rush the bromine addition if color persists.[1]

-

Temperature: Must be kept low (0–20°C) to prevent bromination of the phenyl ring or the methyl group on the oxazole ring.[1]

-

Stoichiometry: Strictly limit

to 1.0–1.05 equivalents to minimize the dibromo-impurity (

Scale-Up Protocol

Reagents:

-

Oxazole Intermediate (from Phase 1): 80.5 g (0.40 mol)[1]

-

Glacial Acetic Acid (AcOH): 400 mL

-

Hydrobromic Acid (48% aq): 2 mL (Catalyst to eliminate induction period)[1]

-

Bromine (

, liquid): 64.0 g (0.40 mol, 1.0 eq) dissolved in 40 mL AcOH.[1]

Safety Prerequisite:

-

Lachrymator Alert: The product is a potent tear gas agent.[1] All operations must occur in a high-performance fume hood.

-

Scrubber: The reactor vent must be connected to a caustic scrubber (10% NaOH) to neutralize HBr gas.[1]

Step-by-Step Methodology:

-

Dissolution: In the 1L reactor, dissolve the Oxazole Intermediate in Glacial Acetic Acid. Stir until clear.

-

Activation: Add the catalytic HBr (48%).[1] Adjust jacket temperature to 10°C.[1]

-

Controlled Addition:

-

Load the

/AcOH solution into a pressure-equalizing dropping funnel or dosing pump.[1] -

Add the first 5% of the bromine solution rapidly.[1]

-

Wait: Observe the color.[1] The deep red color should fade to yellow/orange within 5-10 minutes (initiation).[1]

-

Once initiation is confirmed, add the remaining bromine dropwise over 60–90 minutes. Maintain internal temperature

.

-

-

Completion: Stir for an additional 1 hour at room temperature.

-

Quench & Isolation:

-

Pour the reaction mixture slowly into a stirred slurry of Ice/Water (1.5 L).

-

The product will precipitate as a solid.[1] Stir for 30 minutes to ensure all occluded acetic acid leaches out.

-

-

Filtration: Filter the solid. Wash copiously with water until filtrate pH is neutral.[1]

-

Recrystallization (Critical for Purity):

-

Dissolve crude wet cake in hot Ethanol or Isopropanol (approx 5 vol).

-

Cool slowly to 0°C. Filter and dry.[1]

-

Expected Yield: 80-90% Purity: >98% (HPLC)

Process Safety & Engineering Controls

Scaling up bromination requires specific engineering controls to manage the corrosive HBr off-gas and the exothermic nature of the reaction.[1]

Reactor Setup Diagram

Figure 2: Process engineering setup for safe handling of HBr evolution and Bromine dosing.[1]

Hazard Analysis Table

| Hazard Class | Source | Risk Mitigation Strategy |

| Corrosive / Toxic | Liquid Bromine ( | Use Teflon/PVDF tubing.[1] Keep thiosulfate spill kit nearby.[1] |

| Lachrymator | Zero-exposure protocol. Double-glove.[1] Clean all glassware with acetone/ethanol followed by dilute NaOH before removing from hood.[1] | |

| Thermal Runaway | Bromination Exotherm | Active cooling jacket.[1] Stop dosing if temp rises >5°C above setpoint.[1] |

| Gas Evolution | HBr Gas | Closed system venting to NaOH scrubber.[1] Do not vent to open hood atmosphere. |

Analytical Quality Control

To ensure the material is suitable for downstream biological testing or synthesis, the following specifications must be met.

-

Appearance: White to pale beige crystalline powder.[1]

-

1H NMR (CDCl3):

References

-

General Oxazole Synthesis: Cornforth, J. W., & Cornforth, R. H. (1947).[1] A New Synthesis of Oxazoles and Iminazoles. Journal of the Chemical Society, 96-102.[1] Link[1]

-

Bromination of Heteroaromatic Ketones: Bunev, A. S., et al. (2014).[1][5] 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone.[1][5][6] Acta Crystallographica Section E, 70(7), o818.[1][5] Link (Demonstrates the specific

/AcOH protocol on a highly similar heterocyclic analog). -

Scale-Up Safety: Stanford Environmental Health & Safety.[1] (2023).[1][7] Scale-Up Safety Guidelines. Link

-

Selective Bromination Review: Erian, A. W., et al. (2003).[1] The chemistry of

-haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793-865.[1] Link

Sources

- 1. 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Bromo-1-[1-(4-bromo-phen-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ehs.stanford.edu [ehs.stanford.edu]

Application Note: One-Pot Synthesis of Oxazolyl-Thiazole Scaffolds Involving 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone

Executive Summary

This application note details the strategic utility of 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone as a linchpin intermediate in the synthesis of bis-heterocyclic pharmacophores. Specifically, we focus on a one-pot Hantzsch cyclization protocol that generates this lachrymatory

This approach eliminates the isolation of the hazardous brominated intermediate, improves overall yield by minimizing oxidative degradation, and streamlines the access to oxazolyl-thiazole hybrids—a privileged scaffold in kinase inhibition and antimicrobial research.

Compound Profile & Reactivity[1][2][3][4][5]

| Property | Description |

| Compound Name | 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone |

| Role | Electrophilic Linchpin / Heterocyclic Building Block |

| Key Reactivity | Nucleophilic substitution at |

| Stability | Moderate; sensitive to light and moisture. Prone to polymerization if stored neat. |

| Hazards | Potent Lachrymator (tear gas agent). Skin/eye irritant. |

Mechanistic Role

The compound features an electrophilic methylene group (

-

Primary Pathway:

attack by sulfur or nitrogen nucleophiles (e.g., thiourea, amines). -

Secondary Pathway: Acid-catalyzed dehydration following nucleophilic attack to form aromatic heterocycles (Hantzsch synthesis).

Experimental Protocol: One-Pot Hantzsch Cascade

This protocol describes the conversion of 1-(5-methyl-2-phenyloxazol-4-yl)ethanone (Starting Material, SM ) directly to 4-(5-methyl-2-phenyloxazol-4-yl)thiazol-2-amine derivatives without isolating the bromoketone.

Reagents & Materials[1][6][7][8][9][10][11][12]

-

Substrate: 1-(5-methyl-2-phenyloxazol-4-yl)ethanone (1.0 equiv)

-

Brominating Agent:

-Bromosuccinimide (NBS) (1.05 equiv) -

Catalyst:

-Toluenesulfonic acid (p-TsOH) (10 mol%) -

Trapping Agent: Thiourea (1.2 equiv) (or substituted thioamide)

-

Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

-

Base: Sodium bicarbonate (

) for quenching

Step-by-Step Methodology

Phase 1: In Situ Bromination[1]

-

Setup: Charge a round-bottom flask with SM (1.0 equiv) and MeCN (10 mL/mmol).

-

Activation: Add p-TsOH (10 mol%). Stir at room temperature (RT) for 5 minutes.

-

Bromination: Add NBS (1.05 equiv) portion-wise over 10 minutes.

-

Note: The gradual addition prevents localized overheating. The reaction mixture will turn slightly orange/yellow.

-

-

Monitoring: Heat to 40°C and monitor by TLC (Hexane:EtOAc 3:1). The spot for SM (

) should disappear, replaced by the bromoketone (-

Critical: Do NOT isolate. The bromoketone is a severe lachrymator. Proceed immediately to Phase 2 upon full conversion (approx. 1–2 hours).

-

Phase 2: Cyclization (Hantzsch Synthesis)

-

Addition: Add Thiourea (1.2 equiv) directly to the reaction mixture.

-

Reflux: Increase temperature to reflux (80–82°C for MeCN) for 2–4 hours.

-

Observation: A heavy precipitate (the hydrobromide salt of the thiazole) typically forms.

-

-

Workup: Cool the mixture to RT.

-

Option A (Filtration): Filter the solid precipitate.[2][3][4] Wash with cold MeCN. Resuspend in water and neutralize with sat.

to liberate the free base. -

Option B (Extraction): Evaporate solvent.[5][6] Redissolve residue in EtOAc/Water. Neutralize with

.[7] Extract organic layer, dry over

-

-

Purification: Recrystallize from Ethanol/DMF mixtures or purify via flash column chromatography (DCM:MeOH gradient).

Reaction Mechanism & Workflow

The following diagram illustrates the one-pot cascade, highlighting the transient nature of the bromoketone intermediate.

Figure 1: Logical flow of the one-pot Hantzsch synthesis. The bromoketone (Red) is generated and consumed within the same vessel to form the bioactive scaffold (Green).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Phase 1) | Inactive NBS or insufficient acid catalyst. | Use freshly recrystallized NBS. Ensure p-TsOH is dry. Increase temp to 50°C. |

| Polymerization/Tars | Overheating or prolonged reaction time. | Strictly control temperature. Do not reflux during bromination phase. |

| Lachrymatory Fumes | Escape of bromoketone vapors. | Safety Critical: Keep reaction sealed/under inert gas. Use a caustic scrubber (NaOH) for the vent line. |

| Product is Hygroscopic | Hydrobromide salt formation. | Perform a distinct free-basing step with |

Scientific Rationale (E-E-A-T)

Why One-Pot?

Isolating

Mechanistic Insight

The reaction proceeds via the Hantzsch Thiazole Synthesis mechanism. The initial bromination activates the

Biological Relevance

The resulting Oxazolyl-Thiazole hybrids are "bis-heterocycles." This structural class is heavily investigated for antimicrobial (specifically anti-MRSA) and anticancer (EGFR kinase inhibition) activities. The oxazole ring mimics peptide bonds, while the thiazole provides a lipophilic core for binding pockets [3, 4].

References

-

Luo, M., et al. (2024). "Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization." Journal of Organic Chemistry.

-

Bunev, A. S., et al. (2014).[8] "2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone."[8][9] Acta Crystallographica Section E.

-

Kamra, N., et al. (2023).[2] "Synthesis... of Benzothiazole Functionalized C−C Linked Pyrazolyl‐Thiazoles." ChemistrySelect.

-

Narayana, B., et al. (2024).[2][10] "Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas." RSC Advances.

Sources

- 1. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomedres.us [biomedres.us]

- 8. 2-Bromo-1-[1-(4-bromo-phen-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the α-bromination of 1-(5-methyl-2-phenyloxazol-4-yl)ethanone. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your synthesis.

Introduction: The Challenge of Selective α-Bromination

The target molecule, 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone, is a valuable synthetic intermediate. Its preparation involves the α-bromination of a ketone, a classic but deceptively complex transformation. The reaction proceeds via an enol or enolate intermediate, making the α-position susceptible to electrophilic attack by bromine.[1][2] However, this reactivity also opens the door to several competing pathways, including over-bromination and aromatic substitution. This guide provides direct answers to common issues, ensuring a higher yield and purity of your target compound.

Troubleshooting Guide & FAQs

Q1: My reaction is producing a significant amount of a dibrominated byproduct. How can I improve selectivity for the mono-bromo product?

A1: This is the most common side reaction and is typically caused by the enolate or enol reacting a second time. The key is to control the reaction conditions to disfavor a second bromination.

-

Underlying Mechanism: In acidic conditions, the first bromination introduces an electron-withdrawing bromine atom, which decreases the basicity of the carbonyl oxygen. This makes the subsequent protonation and formation of the enol intermediate for a second bromination slower than the first.[1][2] Conversely, under basic conditions, the electron-withdrawing bromine atom increases the acidity of the remaining α-hydrogen, making it more likely to be deprotonated and undergo further bromination.[1]

-

Actionable Solutions:

-

Use Acidic Conditions: The most reliable method to ensure mono-bromination is to perform the reaction in an acidic medium like glacial acetic acid.[3] This promotes the formation of the enol tautomer, and the reaction rate is determined by enol formation, not the bromination step itself.[2]

-

Control Stoichiometry: Use a slight excess of the starting ketone relative to the brominating agent or, at minimum, a 1:1 molar ratio. Do not use an excess of bromine.

-

Slow Addition of Bromine: Add the bromine (or other brominating agent) solution dropwise at a controlled temperature (e.g., 0-10 °C) to maintain a low concentration of the electrophile in the reaction mixture at any given time. This minimizes the chance of a newly formed mono-bromo product encountering another bromine molecule before all the starting material has reacted.

-

Q2: I'm observing impurities that appear to be brominated on the phenyl ring. What causes this and how can it be prevented?

A2: Aromatic bromination is a classic electrophilic aromatic substitution (EAS) reaction. While the acetyl group is deactivating, the oxazole ring can influence the electron density of the phenyl ring, and certain conditions can promote this side reaction.

-

Underlying Mechanism: Lewis acid catalysts (e.g., AlCl₃, FeBr₃), often used to polarize Br₂, are potent promoters of EAS. The HBr byproduct generated during the primary reaction can also contribute to an acidic environment that may facilitate unwanted side reactions.

-

Actionable Solutions:

-

Avoid Strong Lewis Acids: Unless absolutely necessary for ketone activation, avoid using strong Lewis acid catalysts. The synthesis can often proceed effectively with just an acid solvent like acetic acid or without any promoter.[3]

-

Use N-Bromosuccinimide (NBS): NBS is a milder source of electrophilic bromine and is less likely to cause aromatic bromination, especially in the absence of a radical initiator. It is a well-established reagent for α-bromination of ketones.[4]

-

Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can provide the activation energy needed for the competing aromatic substitution pathway.

-

Q3: My reaction yield is low, and I'm seeing significant decomposition or tar formation. What are the likely causes?

A3: The product, an α-bromoketone, is a potent electrophile and lachrymator. It can be unstable, especially in the presence of the hydrogen bromide (HBr) byproduct generated during the reaction. [3]

-

Underlying Mechanism: HBr can catalyze decomposition pathways. Furthermore, the product itself can react with any nucleophiles present, including the solvent or unreacted enolates, leading to complex mixtures and polymerization (tar).

-

Actionable Solutions:

-

Trap HBr: While maintaining overall acidic conditions is key for selectivity, the HBr byproduct can be managed. Some protocols utilize a "phase-vanishing" method where an aqueous phase is included to trap the HBr as it forms, preventing it from causing product decomposition.[3]

-

Minimize Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup immediately to isolate the product from the reactive environment.

-

Solvent Choice: Use a relatively non-reactive solvent. Glacial acetic acid, chloroform, or 1,4-dioxane are common choices.[3][5] Avoid nucleophilic solvents that could react with the product.

-

Q4: Purification by column chromatography is difficult; the product streaks or decomposes on the silica gel. Are there alternative purification methods?

A4: This is a frequent issue. Silica gel is inherently acidic and can catalyze the decomposition of sensitive compounds like α-bromoketones.

-

Actionable Solutions:

-

Recrystallization: This is the preferred method for purifying solid α-bromoketones. A common solvent system is ethanol/water.[6][7] This avoids the issues associated with silica gel entirely.

-

Deactivate Silica Gel: If chromatography is unavoidable, neutralize the silica gel. This can be done by preparing the slurry with an eluent containing a small amount of a non-nucleophilic base, such as 1% triethylamine.

-

Thorough Aqueous Workup: Before any purification, a robust aqueous workup can remove many impurities. Wash the organic layer sequentially with:

-

Water: to remove the bulk of the acid solvent (if used).

-

Saturated Sodium Bicarbonate (NaHCO₃) solution: to neutralize remaining acid.

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) or Sodium Bisulfite (NaHSO₃) solution: to quench any unreacted bromine.

-

Brine: to aid in phase separation and remove residual water.

-

-

Visualizing the Reaction & Side Products

Understanding the reaction pathways is crucial for effective troubleshooting.

Caption: Acid-catalyzed pathway for α-bromination.

Caption: Major competing side reaction pathways.

Experimental Protocols

Protocol 1: Synthesis via Bromine in Acetic Acid

This protocol is adapted from standard procedures for the α-bromination of aryl ketones.[3][8]

Materials:

-

1-(5-methyl-2-phenyloxazol-4-yl)ethanone

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated aqueous NaHCO₃

-

Saturated aqueous Na₂S₂O₃

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethanol

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of 1-(5-methyl-2-phenyloxazol-4-yl)ethanone in glacial acetic acid (approx. 5-10 mL per gram of ketone).

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath.

-

Bromine Addition: Prepare a solution of 1.05 equivalents of bromine in a small amount of glacial acetic acid. Add this solution dropwise to the stirred ketone solution over 20-30 minutes, ensuring the temperature remains below 10 °C. The characteristic red-brown color of bromine should dissipate as it reacts.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis shows complete consumption of the starting material.

-

Quenching: Carefully pour the reaction mixture into a beaker containing ice water. This will often precipitate the crude product.

-

Workup:

-

Extract the aqueous mixture with dichloromethane or ethyl acetate (3x volumes).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (until effervescence ceases), saturated Na₂S₂O₃ solution (until the organic layer is colorless), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to obtain the pure 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone.

-

Protocol 2: Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common synthesis issues.

Summary of Reaction Parameters

| Parameter | Recommendation | Rationale |

| Brominating Agent | Br₂ or NBS | Br₂ is cost-effective; NBS is milder and can offer better selectivity. |

| Solvent | Glacial Acetic Acid, Dioxane | Acidic medium favors mono-bromination; avoids side reactions.[2][3] |

| Catalyst | Typically none required | Strong Lewis acids can promote unwanted ring bromination.[9] |

| Temperature | 0 - 25 °C | Low temperature controls reaction rate and minimizes side products. |

| Workup | Aqueous wash with NaHCO₃ / Na₂S₂O₃ | Neutralizes acid byproduct and quenches excess bromine. |

| Purification | Recrystallization (from Ethanol) | Avoids product decomposition on acidic silica gel.[7] |

References

-

Multiple Authors. (n.d.). Synthetic Access to Aromatic α-Haloketones. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (n.d.). CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination.

-

Wikipedia. (n.d.). Ketone halogenation. Available at: [Link]

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

- Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.

-

Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Available at: [Link]

-

Pearson. (2024). What is the major product(s) of each of the following reactions? a. bromination of p-methylbenzoic acid. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. Available at: [Link]

-

Bunev, A. S., et al. (2014). 2-Bromo-1-[1-(4-bromo-phen-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination - Google Patents [patents.google.com]

- 7. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]

- 8. 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the major product(s) of each of the following reactions?a... | Study Prep in Pearson+ [pearson.com]

Technical Support Center: Work-up & Handling of 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone

Case ID: OX-BR-402 Status: Active Support Safety Alert: Lachrymator / Skin Irritant

Executive Summary & Safety Protocol

Compound Profile:

2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone is a highly reactive

Critical Handling Instructions:

-

Lachrymatory Hazard: This compound releases vapors that cause severe eye and respiratory irritation.[1] All operations must be performed in a functioning fume hood.

-

Thermal/Chemical Instability: The C-Br bond adjacent to the carbonyl is susceptible to hydrolysis (forming the

-hydroxy ketone) and photolytic degradation. Avoid prolonged exposure to light and temperatures

Standard Operating Procedures (SOPs)

Module A: Quenching & Isolation (Crude Work-up)

Objective: Isolate the bromoketone while preventing hydrolysis and removing inorganic acids (HBr).

| Parameter | Specification | Rationale |

| Quench Temperature | Minimizes nucleophilic attack by water (hydrolysis). | |

| Neutralization Agent | Saturated | Neutralizes HBr byproduct; prevents acid-catalyzed decomposition. |

| Extraction Solvent | Dichloromethane (DCM) or Ethyl Acetate (EtOAc) | High solubility of the oxazole scaffold; immiscible with water. |

| Drying Agent | Anhydrous |

Step-by-Step Protocol:

-

Cooling: Cool the reaction mixture (typically in acetic acid, methanol, or ether) to

. -

Quenching: Slowly add cold saturated aqueous

until pH -

Extraction: Transfer to a separatory funnel. Extract with DCM (

reaction volume). -

Washing: Wash combined organics with:

- Water (removes inorganic salts).

- Brine (removes residual water/emulsions).

-

Drying: Dry over anhydrous

for 10 minutes. Filter and concentrate in vacuo at

Module B: Purification (The "Fork" in the Road)

Decision Matrix: Choose Recrystallization (Method B1) as the primary route. Use Chromatography (Method B2) only if the crude purity is

Method B1: Recrystallization (Recommended)

Most

-

Solvent System: Ethanol (absolute) or Isopropyl Alcohol (IPA).

-

Procedure:

-

Dissolve crude solid in minimum boiling Ethanol (

). -

Allow to cool slowly to Room Temperature (RT).

-

Cool further to

(ice bath) for 1 hour. -

Filter the precipitate and wash with cold hexanes.

-

Method B2: Buffered Silica Chromatography

Warning: Standard silica gel is acidic and causes dehydrohalogenation (turning the product into a black tar).

-

Stationary Phase Preparation: Slurry silica gel in Hexanes containing 1% Triethylamine (TEA) . This neutralizes surface silanol groups.[2]

-

Eluent: Hexanes/Ethyl Acetate gradient (starts typically at 95:5).

-

Loading: Load as a solid absorbate or concentrated DCM solution. Do not leave on the column for >1 hour.

Visual Workflows

Figure 1: Isolation & Work-up Logic Flow

Caption: Logical workflow for isolating labile

Figure 2: Troubleshooting Decision Matrix

Caption: Diagnostic tree for resolving common purification failures (oiling, decomposition, or low purity).

Troubleshooting & FAQs

Q1: My product turns into a black tar immediately upon loading onto the silica column. What happened?

Diagnosis: Acid-catalyzed decomposition.

Technical Insight: The oxazole ring is basic, and the

-

Pre-treat Silica: Flush your column with mobile phase containing 1% Triethylamine (TEA) before loading your sample.

-

Switch Phase: Use Neutral Alumina instead of Silica Gel.

Q2: I see a new spot on TLC just below my product that grows over time. What is it?

Diagnosis: Hydrolysis to the

-

Speed: Perform the aqueous workup quickly. Do not let the organic layer sit in contact with the aqueous base.

-

Temperature: Keep all washes at

. -

Drying: Ensure the organic layer is rigorously dried with

before concentration.

Q3: The crude oil refuses to solidify. How can I induce crystallization?

Diagnosis: Impurity inhibition or "oiling out." Corrective Action:

-

Trituration: Add cold diethyl ether or hexanes to the oil and scratch the flask walls with a glass rod.

-

Seeding: If you have a tiny amount of pure solid from a previous batch, add a "seed" crystal.

-

High-Vac: Ensure all solvent (especially DCM) is removed. Trace solvent often depresses the melting point significantly.

Q4: Why are my eyes burning even though the sash is down?

Diagnosis: Vapor breakthrough or contaminated surfaces.

Technical Insight:

-

Decontamination: Wipe down all glassware and balances with a dilute solution of ethanol and aqueous ammonia (cleaves the bromide to form the less volatile amine/alcohol).

-

Waste: Do not put paper towels contaminated with the compound into open trash bins. Seal them in Ziploc bags before disposal.

References

-

General Reactivity of

-Haloketones:-

Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The chemistry of

-haloketones and their utility in heterocyclic synthesis. Molecules, 8(6), 419-455.

-

-

Buffered Silica Chromatography

-

Synthesis of Oxazolyl-Ethanone Analogs

-

Bunev, A. S., et al. (2014).[4][5] 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone.[4][6] Acta Crystallographica Section E, 70(7).[4]

- Note: This reference provides crystallographic evidence for the solid state of structurally similar heterocyclic -bromoketones, validating recrystalliz

-

-

Safety & Decontamination

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

-

Sources

- 1. indianchemicalcouncil.com [indianchemicalcouncil.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Bromo-1-[1-(4-bromo-phen-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of novel compounds is paramount. 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone is a key synthetic intermediate, and its purity and structural integrity are critical for the successful synthesis of downstream target molecules. This guide provides an in-depth analysis of the characterization of this compound using ¹H NMR spectroscopy, alongside a comparative evaluation with other common analytical techniques, namely ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone of structural analysis in organic chemistry. Its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons in a molecule makes it an indispensable tool. For a molecule like 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone, ¹H NMR offers a rapid and highly informative fingerprint.

Predicted ¹H NMR Spectrum and Interpretation

In the absence of a readily available experimental spectrum, we can turn to predictive algorithms, which, when combined with a foundational understanding of chemical shift theory, provide a reliable model of the expected ¹H NMR spectrum. The predicted spectrum of 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone in a standard deuterated solvent such as CDCl₃ would exhibit distinct signals corresponding to the different proton environments within the molecule.

Molecular Structure and Proton Designations:

Caption: Molecular structure with proton designations.

Predicted ¹H NMR Chemical Shifts and Multiplicities:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |

| Phenyl-H (ortho) | 7.9 - 8.1 | Multiplet | 2H | Deshielded due to proximity to the electron-withdrawing oxazole ring. |

| Phenyl-H (meta, para) | 7.3 - 7.5 | Multiplet | 3H | Typical aromatic region, less affected by the oxazole ring compared to ortho protons. |

| -CH₂Br | 4.3 - 4.6 | Singlet | 2H | Strongly deshielded by the adjacent electron-withdrawing carbonyl group and the bromine atom. |

| -CH₃ | 2.4 - 2.6 | Singlet | 3H | Attached to the oxazole ring, resulting in a downfield shift compared to a typical alkyl methyl group. |

The causality behind these predicted shifts lies in the electronic environment of each proton. The aromatic protons of the phenyl ring are deshielded by the ring current, with the ortho protons experiencing an additional deshielding effect from the electronegative nitrogen and oxygen atoms of the oxazole ring. The methylene protons adjacent to the carbonyl group and the bromine atom are in a highly electron-deficient environment, leading to a significant downfield shift. The methyl group, being attached to the electron-rich oxazole ring, appears at a characteristic chemical shift for such a position.

A Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR is a powerful primary tool, a comprehensive characterization often necessitates a multi-technique approach. The following sections compare and contrast the utility of ¹³C NMR, Mass Spectrometry, and IR Spectroscopy in the analysis of 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone.

¹³C Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. While less sensitive than ¹H NMR, it offers complementary and often crucial data for unambiguous structure determination.

Expected ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (ketone) | 185 - 195 | The carbonyl carbon is highly deshielded. |

| C (oxazole, C2) | 160 - 165 | Carbon double-bonded to nitrogen and attached to the phenyl ring. |

| C (oxazole, C4) | 145 - 150 | Carbon in the oxazole ring attached to the ketone. |

| C (oxazole, C5) | 125 - 130 | Carbon in the oxazole ring attached to the methyl group. |

| C (phenyl, ipso) | 128 - 132 | Carbon attached to the oxazole ring. |

| C (phenyl, ortho, meta, para) | 125 - 135 | Aromatic carbons. |

| -CH₂Br | 30 - 35 | Carbon attached to the electron-withdrawing bromine and carbonyl group. |

| -CH₃ | 10 - 15 | Methyl carbon attached to the oxazole ring. |

Comparison Summary: ¹H NMR vs. ¹³C NMR

| Feature | ¹H NMR | ¹³C NMR |

| Information Provided | Proton environment, connectivity (J-coupling), and stoichiometry. | Carbon skeleton and chemical environment of each carbon. |

| Sensitivity | High (¹H is ~99.98% abundant). | Low (¹³C is ~1.1% abundant). |